molecular formula C7H11Cl3N2 B12111293 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine CAS No. 94665-57-3

2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine

Cat. No.: B12111293
CAS No.: 94665-57-3
M. Wt: 229.5 g/mol
InChI Key: ABJRCTRDGMDAGQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine is a chemical compound with the molecular formula C7H10Cl3N It is known for its unique structure, which includes a piperidine ring attached to a trichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine typically involves the reaction of trichloroacetyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Cl3C-COCl+C5H10NHCl3C-CO-N(C5H10)+HCl\text{Cl}_3\text{C-COCl} + \text{C}_5\text{H}_{10}\text{NH} \rightarrow \text{Cl}_3\text{C-CO-N(C}_5\text{H}_{10}) + \text{HCl} Cl3​C-COCl+C5​H10​NH→Cl3​C-CO-N(C5​H10​)+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized piperidine compounds.

Scientific Research Applications

2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar structure but with fluorine atoms instead of chlorine.

    1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group instead of the trichloro group.

Uniqueness

2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine is unique due to the presence of the trichloro group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in enzyme inhibition and receptor binding studies.

Properties

CAS No.

94665-57-3

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5 g/mol

IUPAC Name

2,2,2-trichloro-1-piperidin-1-ylethanimine

InChI

InChI=1S/C7H11Cl3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2

InChI Key

ABJRCTRDGMDAGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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